molecular formula C20H16N2O3 B5145628 2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5145628
M. Wt: 332.4 g/mol
InChI Key: IJRYAOBFKMARAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that belongs to the class of isoquinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. In

Mechanism of Action

The mechanism of action of 2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells by suppressing the expression of various oncogenic proteins. The anti-inflammatory and anti-oxidant effects of the compound are attributed to its ability to inhibit the activity of various pro-inflammatory enzymes and reduce oxidative stress.
Biochemical and Physiological Effects:
2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also reduces oxidative stress by increasing the activity of various anti-oxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, it has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic animals.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-oxidant properties. It is also relatively easy to synthesize and purify, making it a suitable candidate for further studies. However, there are some limitations to its use in lab experiments. For example, the compound has poor solubility in water, which may limit its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may hinder the development of more effective therapeutic strategies.

Future Directions

There are several future directions for the study of 2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione. Firstly, further studies are needed to elucidate the exact mechanism of action of the compound, which may help in the development of more effective therapeutic strategies. Secondly, more studies are needed to investigate the potential of the compound in the treatment of other diseases such as neurodegenerative disorders, cardiovascular diseases, and autoimmune diseases. Thirdly, the development of more potent analogs of the compound may lead to the discovery of novel therapeutic agents with improved efficacy and bioavailability. Finally, the use of advanced drug delivery systems may enhance the bioavailability and therapeutic efficacy of the compound in vivo.
Conclusion:
In conclusion, 2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound with potential therapeutic applications in various diseases. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for further studies. However, more research is needed to fully understand its mechanism of action and to develop more effective therapeutic strategies.

Synthesis Methods

The synthesis of 2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2-methoxybenzylamine with 1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit significant anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It also exhibits anti-inflammatory, anti-oxidant, and anti-diabetic properties, making it a potential candidate for the treatment of various inflammatory and metabolic disorders.

properties

IUPAC Name

2-[(2-methoxyanilino)methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-25-17-11-3-2-10-16(17)21-12-22-19(23)14-8-4-6-13-7-5-9-15(18(13)14)20(22)24/h2-11,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRYAOBFKMARAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methoxyanilino)methyl]-1H-benzo[DE]isoquinoline-1,3(2H)-dione

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